molecular formula C12H25N3O B7859654 (S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B7859654
M. Wt: 227.35 g/mol
InChI Key: FQNGKBJHXSSVAZ-DTIOYNMSSA-N
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Description

(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of a suitable amine with a ketone or aldehyde to form an intermediate, which is then cyclized to form the pyrrolidine ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanamine
  • (S)-2-Dimethylaminomethyl-pyrrolidin-1-yl-acetic acid
  • (S)-2-Dimethylaminomethyl-pyrrolidin-1-yl-ethanol

Uniqueness

(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one is unique due to its specific structure, which includes a pyrrolidine ring and a dimethylaminomethyl group.

Properties

IUPAC Name

(2S)-2-amino-1-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(15)8-14(3)4/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNGKBJHXSSVAZ-DTIOYNMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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